molecular formula C17H24O3 B011175 Menthyl salicylate CAS No. 109423-22-5

Menthyl salicylate

Cat. No.: B011175
CAS No.: 109423-22-5
M. Wt: 276.4 g/mol
InChI Key: SJOXEWUZWQYCGL-UHFFFAOYSA-N
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Description

Menthyl salicylate is an ester formed from menthol and salicylic acid. It is commonly used in topical analgesic products for its pain-relieving properties. This compound is known for its ability to provide relief from minor aches and pains of muscles and joints, such as those associated with arthritis, backache, and sprains .

Preparation Methods

Synthetic Routes and Reaction Conditions: Menthyl salicylate is synthesized through the esterification of menthol and salicylic acid. The reaction typically involves heating menthol and salicylic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid. The mixture is heated and stirred continuously to ensure uniformity and complete reaction. After the reaction, the product is purified through distillation to remove any unreacted starting materials and by-products .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Hydrolysis: Menthol and salicylic acid.

    Oxidation: Various oxidation products depending on the conditions and reagents used.

Scientific Research Applications

Menthyl salicylate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential anti-inflammatory and analgesic properties.

    Medicine: Incorporated in topical formulations for pain relief.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

Menthyl salicylate exerts its effects primarily through its action as a counter-irritant. When applied topically, it stimulates the superficial afferent nerves, causing vasodilation and a sensation of cooling followed by warming. This distracts the brain from deeper-seated pain signals, providing relief from pain . Additionally, salicylates inhibit the enzyme cyclooxygenase, reducing the formation of prostaglandins, which are mediators of inflammation and pain .

Comparison with Similar Compounds

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-11(2)13-9-8-12(3)10-16(13)20-17(19)14-6-4-5-7-15(14)18/h4-7,11-13,16,18H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOXEWUZWQYCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858853
Record name 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89-46-3, 109423-22-5
Record name Benzoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Menthyl salicylate
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